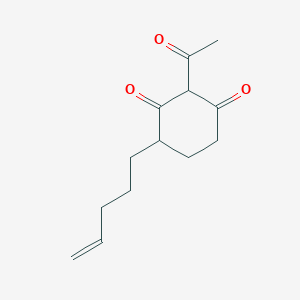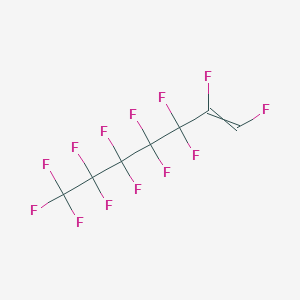![molecular formula C54H100O12 B14454229 [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate CAS No. 72347-87-6](/img/no-structure.png)
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate is a complex organic compound characterized by multiple ester linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate typically involves esterification reactions. The process begins with the preparation of nonanoic acid and its subsequent conversion to nonanoyl chloride using thionyl chloride. The nonanoyl chloride is then reacted with glycerol to form the intermediate compounds. These intermediates undergo further esterification with additional nonanoic acid to yield the final product. The reaction conditions often require a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, and ensures higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
化学反应分析
Types of Reactions
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate undergoes various chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the ester linkages in the presence of water, yielding nonanoic acid and glycerol.
Oxidation: The compound can be oxidized to form nonanoic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Nonanoic acid and glycerol.
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
科学研究应用
[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate has diverse applications in scientific research:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential role in lipid metabolism and as a substrate for enzyme studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
作用机制
The mechanism of action of [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing nonanoic acid and glycerol, which can then participate in various metabolic pathways. The compound’s ability to form stable complexes with other molecules also plays a crucial role in its mechanism of action, particularly in drug delivery applications.
相似化合物的比较
Similar Compounds
- [3-[3-[2,3-Di(octanoyloxy)propoxy]-2-octanoyloxypropoxy]-2-octanoyloxypropyl] octanoate
- [3-[3-[2,3-Di(decanoyloxy)propoxy]-2-decanoyloxypropoxy]-2-decanoyloxypropyl] decanoate
Uniqueness
Compared to similar compounds, [3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate is unique due to its specific chain length and the resulting physical and chemical properties. The nonanoic acid chains provide a balance between hydrophobicity and hydrophilicity, making the compound suitable for various applications, including as a plasticizer and in drug delivery systems.
属性
| 72347-87-6 | |
分子式 |
C54H100O12 |
分子量 |
941.4 g/mol |
IUPAC 名称 |
[3-[3-[2,3-di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate |
InChI |
InChI=1S/C54H100O12/c1-6-11-16-21-26-31-36-50(55)62-45-48(65-53(58)39-34-29-24-19-14-9-4)43-60-41-47(64-52(57)38-33-28-23-18-13-8-3)42-61-44-49(66-54(59)40-35-30-25-20-15-10-5)46-63-51(56)37-32-27-22-17-12-7-2/h47-49H,6-46H2,1-5H3 |
InChI 键 |
JPCPHRJXQOXLQE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(=O)OCC(COCC(COCC(COC(=O)CCCCCCCC)OC(=O)CCCCCCCC)OC(=O)CCCCCCCC)OC(=O)CCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)

![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)

![3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B14454213.png)

